

# Comprehensive Application Notes and Protocols for RAF265 Dose-Response Studies

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

## Introduction to RAF265

**RAF265** (also known as CHIR-265) is an **orally bioavailable small molecule inhibitor** that targets multiple kinases with potent activity against both RAF family kinases (including wild-type BRAF, mutant BRAF(V600E), and C-Raf) and vascular endothelial growth factor receptor 2 (VEGFR-2). This **unique dual inhibitory profile** enables **RAF265** to simultaneously target both tumor cell proliferation through RAF pathway inhibition and angiogenesis through VEGFR2 blockade. **RAF265** has demonstrated **antitumor activity** across various experimental models and has progressed to Phase I/II clinical trials for advanced melanoma, with emerging research suggesting potential antiviral applications against coronaviruses including PEDV and SARS-CoV-2 [1] [2] [3].

**RAF265** has a **molecular weight of 518.41** and exhibits potent inhibition with  $IC_{50}$  values in the nanomolar range against its primary targets: 3 nM for B-Raf, 60 nM for C-Raf, and 3 nM for BRAF(V600E) in cell-free assays. Additionally, it inhibits VEGFR2 phosphorylation with an  $EC_{50}$  of 30 nM in cell-based assays [2]. The compound induces **cell cycle arrest and apoptosis** in susceptible cancer cells, particularly those harboring BRAF mutations [2]. In clinical settings, **RAF265** demonstrated a **long serum half-life of approximately 200 hours**, supporting once-daily dosing regimens [1].

## Mechanism of Action and Signaling Pathways

## Molecular Mechanisms of Action

**RAF265** exerts its effects through **dual targeting of key oncogenic pathways**. As a multi-kinase inhibitor, it directly binds to and inhibits RAF kinases (BRAF, CRAF, and particularly mutant BRAF(V600E)) and receptor tyrosine kinases (primarily VEGFR2). The **inhibition of RAF kinases** blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), a critical regulator of cell proliferation, differentiation, and survival that is frequently hyperactivated in cancers, especially those with BRAF mutations [2] [4]. Concurrently, the **inhibition of VEGFR2** disrupts angiogenic signaling, potentially suppressing tumor vascularization and limiting nutrient supply to growing tumors [1] [2].

The compound demonstrates **potent downstream effects** on signaling pathways, effectively blocking phosphorylation of RAF's downstream substrates MEK and ERK in cells [2]. In mutant BRAF melanoma cell lines, RAF kinase inhibition by **RAF265** causes **cell cycle arrest and induces apoptosis**, mimicking the effect of Raf RNAi in these cells [2]. Additionally, **RAF265** markedly reduces the protein level of **Bcl-2**, an anti-apoptotic regulator, while showing significant inhibitory effects in CM- and NCI-H727 cells [2]. Beyond its established anticancer effects, recent evidence suggests **RAF265** possesses **antiviral properties** against coronaviruses like PEDV, potentially through disruption of host cell translation machinery via inhibition of eIF4E phosphorylation and modulation of cytoskeletal arrangements that impact viral entry [3].

## Signaling Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: **RAF265** Signaling Pathway Inhibition Mechanism. **RAF265** (red octagon) inhibits multiple targets including RAF kinases, VEGFR2, eIF4E phosphorylation, and cytoskeletal arrangement, affecting both oncogenic and viral replication processes.

## Comprehensive Dose-Response Data

## In Vitro Dose-Response Profile

Table 1: In Vitro Cellular Efficacy of **RAF265** in Various Assay Systems

| Cell Line/System | Assay Type          | Endpoint                          | IC <sub>50</sub> ~ / EC <sub>50</sub> ~ | Context              | Reference |
|------------------|---------------------|-----------------------------------|-----------------------------------------|----------------------|-----------|
| SK-MEL-28        | Growth inhibition   | Cell proliferation                | 0.14 $\mu$ M                            | Melanoma             | [2]       |
| MALME-3M         | Growth inhibition   | Cell proliferation                | 0.14 $\mu$ M                            | Melanoma             | [2]       |
| A375M            | Growth inhibition   | Cell proliferation                | 0.14 $\mu$ M                            | Melanoma             | [2]       |
| A375             | Functional assay    | p-ERK inhibition                  | 0.04 $\mu$ M                            | BRAF(V600E) mutant   | [2]       |
| Malme-3M         | Functional assay    | p-ERK inhibition                  | 0.04 $\mu$ M                            | BRAF(V600E) mutant   | [2]       |
| WM-1799          | Functional assay    | p-ERK inhibition                  | 0.04 $\mu$ M                            | BRAF(V600E) mutant   | [2]       |
| SK-MEL-28        | Antiproliferative   | Cell proliferation                | 0.16 $\mu$ M                            | BRAF(V600E) mutant   | [2]       |
| VERO-E6          | Toxicity assay      | Cytotoxicity (CC <sub>50</sub> ~) | 9.19 $\mu$ M                            | Non-tumor cells      | [2]       |
| PEDV-pp          | Antiviral entry     | Viral entry inhibition            | 79.1 nM                                 | Pseudotyped particle | [3]       |
| HT29             | Clonogenic survival | IC <sub>20</sub> ~                | 1-3 $\mu$ M                             | Colorectal cancer    | [2]       |
| MDAMB231         | Clonogenic survival | IC <sub>50</sub> ~                | 5-10 $\mu$ M                            | Breast cancer        | [2]       |

The in vitro data demonstrate that **RAF265** exhibits **potent inhibition** across multiple melanoma cell lines, with particularly strong effects in BRAF(V600E) mutant cells as evidenced by ERK phosphorylation inhibition in the nanomolar range. The **selectivity index** for **RAF265** is approximately 14 times greater for tumor cells compared to non-tumor cells, as demonstrated by the differential between efficacy concentrations and the CC<sub>50</sub> in VERO-E6 cells [2] [3]. The compound also shows **significant antiviral activity** against coronavirus pseudotyped particles, inhibiting PEDV entry with an EC<sub>50</sub> of 79.1 nM, suggesting potential repurposing opportunities beyond oncology applications [3].

## In Vivo and Clinical Dose-Response Data

Table 2: In Vivo and Clinical Dose-Response of **RAF265**

| Model System            | Dose         | Regimen                    | Key Findings                                  | Reference |
|-------------------------|--------------|----------------------------|-----------------------------------------------|-----------|
| A375M xenograft (mouse) | 10-100 mg/kg | PO, every 2 days × 30 days | Dose-dependent tumor regression               | [2]       |
| A375M xenograft (mouse) | 100 mg/kg    | PO, single dose            | fC <sub>min</sub> = 0.5 μM                    | [2]       |
| A375M xenograft (mouse) | 30-100 mg/kg | PO, every 2 days × 3 doses | Reduced p-MEK in tumors (4 hrs post-3rd dose) | [2]       |
| A375M xenograft (mouse) | 100 mg/kg    | PO, every 2 days × 48 hrs  | Reduced p-MEK in tumors                       | [2]       |
| Clinical (Phase I)      | 48 mg        | Once daily (MTD)           | Maximum tolerated dose                        | [1]       |
| Clinical (Phase I)      | Various      | Once daily                 | Serum half-life ≈ 200 hours                   | [1]       |
| Clinical (Phase I)      | MTD          | Once daily                 | 12.1% objective response rate (8/66)          | [1]       |
| Clinical (Phase I)      | MTD          | Once daily                 | 20.7% partial metabolic response (12/58)      | [1]       |

In vivo studies demonstrate that **RAF265** achieves **significant target engagement** at doses ranging from 30-100 mg/kg in mouse xenograft models, with evidence of pathway modulation (reduced p-MEK levels) and dose-dependent tumor regression [2]. The **clinical maximum tolerated dose** (MTD) was established at 48 mg once daily in phase I trials involving patients with locally advanced or metastatic melanoma [1]. The remarkably **long serum half-life** of approximately 200 hours supports once-daily dosing and enables sustained target inhibition [1]. Clinical efficacy was observed across both BRAF mutant and BRAF wild-type melanoma patients, with an objective response rate of 12.1% and a partial metabolic response rate of 20.7% among evaluable patients [1].

## Experimental Protocols

### In Vitro Cell Viability and Proliferation Assay

**Purpose:** To evaluate the concentration-dependent effects of **RAF265** on cancer cell proliferation and viability.

#### Materials and Reagents:

- Cancer cell lines of interest (e.g., SK-MEL-28, A375, MALME-3M for melanoma)
- **RAF265** compound (prepare 10 mM stock solution in DMSO, store at -20°C)
- Cell culture medium appropriate for cell line
- Cell viability assay kit (e.g., MTT, CellTiter-Glo)
- 96-well tissue culture plates
- DMSO vehicle control

#### Procedure:

- **Cell Plating:** Harvest exponentially growing cells and plate in 96-well plates at a density of  $2-5 \times 10^3$  cells/well in 100  $\mu$ L complete medium. Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **RAF265** in medium to create concentrations ranging from 0.001  $\mu$ M to 100  $\mu$ M. Include DMSO vehicle control (typically  $\leq 0.1\%$ ).
- **Treatment Application:** Remove culture medium and add 100  $\mu$ L of each **RAF265** concentration to designated wells (n=6 replicates per concentration).
- **Incubation:** Incubate plates for 72 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- **Viability Assessment:**

- For MTT assay: Add 10  $\mu\text{L}$  of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Remove medium and dissolve formazan crystals in 100  $\mu\text{L}$  DMSO. Measure absorbance at 570 nm.
- For CellTiter-Glo assay: Add equal volume of CellTiter-Glo reagent, mix for 2 minutes, and record luminescence.
- **Data Analysis:** Calculate percentage viability relative to vehicle control. Plot  $\log(\text{inhibitor})$  vs. response to determine  $\text{IC}_{50}$  values using four-parameter logistic curve fitting.

**Technical Notes:** Maintain DMSO concentrations consistently across all treatments. Include reference inhibitors as appropriate. For BRAF mutant cell lines, expect  $\text{IC}_{50}$  values in the nanomolar range (e.g., 0.04-0.16  $\mu\text{M}$  for sensitive lines) [2].

## Western Blot Analysis of Pathway Modulation

**Purpose:** To assess the effects of **RAF265** on downstream signaling pathways, particularly MAPK pathway inhibition.

### Materials and Reagents:

- Cell lines of interest
- **RAF265** compound
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: p-ERK, total ERK, p-MEK, total MEK, p-eIF4E, total eIF4E, GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL detection reagent

### Procedure:

- **Cell Treatment:** Plate cells at 70-80% confluence and allow to adhere overnight. Treat with **RAF265** at concentrations spanning the  $\text{IC}_{50}$  (e.g., 0.01, 0.1, 1.0  $\mu\text{M}$ ) for 2-24 hours.
- **Protein Extraction:** Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge at  $14,000 \times g$  for 15 minutes at  $4^{\circ}\text{C}$  and collect supernatant.
- **Protein Quantification:** Determine protein concentration using BCA assay.
- **Gel Electrophoresis:** Separate 20-40  $\mu\text{g}$  total protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
- **Immunoblotting:** Block membranes with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at  $4^{\circ}\text{C}$ . Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- **Detection:** Develop blots with ECL reagent and image using chemiluminescence detection system.

**Technical Notes:** Key biomarkers of **RAF265** activity include **dose-dependent reduction in p-ERK and p-MEK levels** in BRAF mutant cells. In clinical samples, dose-dependent p-ERK inhibition was observed in paired tumor biopsies [1] [2]. Additionally, monitor phosphorylation of eIF4E at Ser209 as a marker of translational regulation, particularly in antiviral applications [3].

## In Vivo Efficacy Study in Xenograft Models

**Purpose:** To evaluate the antitumor efficacy of **RAF265** in patient-derived xenograft models.

### Materials and Reagents:

- Immunocompromised mice (e.g., BALB/C nu/Foxn1 athymic nude)
- Melanoma tumor cells or patient-derived tumor fragments
- **RAF265** formulation (typically in vehicle with solutol)
- Calipers for tumor measurement
- Equipment for oral gavage

### Procedure:

- **Tumor Implantation:** Implant tumor cells ( $5 \times 10^6$ ) or patient-derived tumor fragments subcutaneously into flanks of mice.
- **Randomization:** When tumors reach 100-200 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10/group).
- **Dosing Regimen:**
  - Vehicle control group
  - **RAF265** 10, 30, and 100 mg/kg groups
  - Administer via oral gavage every 2 days for 30 days
- **Monitoring:** Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume as  $(\text{length} \times \text{width}^2)/2$ . Monitor body weight as an indicator of toxicity.
- **Endpoint Analysis:** Terminate study at 30 days or when tumor volume exceeds ethical limits. Collect tumors for biomarker analysis (e.g., p-MEK, p-ERK, Ki-67).

**Technical Notes:** In preclinical models, **RAF265** at 40 mg/kg daily showed **significant growth inhibition** in 41% of patient-derived melanoma implants, with responses observed in both BRAF mutant and wild-type tumors [4]. The **dosing schedule** of every 2 days accounts for the compound's long half-life. For biomarker correlation, snap-freeze portion of tumors for protein and RNA analysis [4].

## Research Applications and Potential Therapeutic Uses

### Oncology Applications

**RAF265** has demonstrated **broadest investigation** in melanoma, particularly in advanced or metastatic disease. The phase I clinical trial included patients with locally advanced or metastatic melanoma independent of BRAF mutation status [1]. Interestingly, preclinical data using orthotopic implants of patient tumors showed that **responses occurred in both BRAF mutant and wild-type tumors**, with 71% of responders being BRAF wild-type in one study [4]. This suggests **RAF265** may have utility beyond the typical BRAF mutant population targeted by more specific BRAF inhibitors. Gene expression profiling revealed that **responders exhibited enriched expression** of genes involved in cell growth, proliferation, development, cell signaling, gene expression, and cancer pathways [4].

The **multi-kinase inhibition profile** of **RAF265** may help overcome resistance mechanisms that limit the efficacy of more specific BRAF inhibitors. Resistance to vemurafenib (a specific BRAF(V600E) inhibitor) can result from activation of c-RAF, suggesting that combined therapy with an inhibitor that targets multiple kinases like **RAF265** may be more effective [4]. Additionally, **RAF265** has shown activity against other cancer types including colorectal cancer in orthotopic transplant tumor models [2]. The **anti-angiogenic effects** through VEGFR2 inhibition provide a complementary mechanism to the direct antitumor activity, potentially leading to more comprehensive tumor control [1] [2].

### Antiviral Applications

Emerging research has identified **RAF265** as having **potent antiviral activity** against coronaviruses, including porcine epidemic diarrhea virus (PEDV), SARS-CoV-2, and SARS-CoV. **RAF265** reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge [3]. The compound exhibited an EC<sub>50</sub> of 79.1 nM against PEDV spike glycoprotein pseudotyped viral vector particles (PEDV-pp), demonstrating **strong inhibition of viral entry** [3].

The **antiviral mechanism** appears to be multifactorial, involving:

- **Modulation of host translation machinery** through effects on eIF4E phosphorylation
- **Cytoskeletal rearrangement** that impacts viral entry

- **Dual targeting strategy** that affects both viral entry and replication [3]

**RAF265** inhibited viral entry of not only PEDV-pp but also SARS-CoV-2-pp and SARS-CoV-pp, suggesting **broad-spectrum anti-coronavirus activity** [3]. This represents a promising drug repurposing opportunity, particularly given the compound's established safety profile in human clinical trials for oncology indications.

## Conclusion

**RAF265** represents a **promising multi-kinase inhibitor** with demonstrated activity in both preclinical models and clinical settings. Its unique dual inhibition of RAF kinases and VEGFR2 provides a **complementary therapeutic approach** that targets both tumor cell proliferation and angiogenesis. The comprehensive dose-response data presented herein provide researchers with validated experimental protocols and reference values for designing future studies with this compound.

The **emerging antiviral applications** of **RAF265** against coronaviruses highlight the potential for drug repurposing beyond oncology. The well-characterized dose-response relationships and established safety profile from cancer trials may accelerate development in this new indication. Further research is warranted to explore the full therapeutic potential of **RAF265** across these diverse applications and to identify predictive biomarkers that can optimize patient selection for targeted therapy.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A first-in-human phase I, multicenter, open-label, dose -escalation... [broadinstitute.org]
2. RAF265 (CHIR-265) | Raf inhibitor | Mechanism [selleckchem.com]
3. Small-Molecule RAF265 as an Antiviral Therapy Acts ... [mdpi.com]
4. RAF265 Inhibits the Growth of Advanced Human ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for RAF265 Dose-Response Studies]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b730364#raf265-dose-response-studies]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com